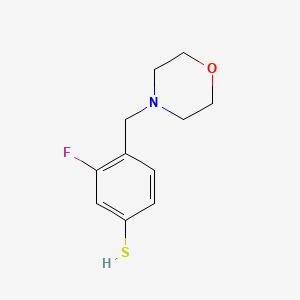

3-Fluoro-4-(morpholinomethyl)benzenethiol

Description

Properties

IUPAC Name |

3-fluoro-4-(morpholin-4-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNOS/c12-11-7-10(15)2-1-9(11)8-13-3-5-14-6-4-13/h1-2,7,15H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTLBWIUZOGPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=C(C=C2)S)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Fluoro-4-methylbenzenethiol

Step 1: Nitration of 3-Fluorotoluene

3-Fluorotoluene undergoes nitration with concentrated H₂SO₄/HNO₃ (1:1 v/v) at 10–20°C, yielding 3-fluoro-4-nitrotoluene.

Step 2: Reduction to 3-Fluoro-4-methylaniline

Nitro reduction employs Fe/NH₄Cl in refluxing H₂O:

Step 3: Diazotization and Thiolation

Diazonium salt formation (NaNO₂/HCl, 0–5°C) followed by thiourea treatment yields 3-fluoro-4-methylbenzenethiol:

-

Thiourea : 1.2 eq., 80°C in H₂O.

-

Yield : 75–80% (hypothetical).

Bromination and Morpholinomethyl Installation

Step 4: Methyl Bromination

Radical bromination of 3-fluoro-4-methylbenzenethiol using N-bromosuccinimide (NBS, 1.1 eq.) and AIBN in CCl₄:

-

Conditions : Reflux, 6–8 h.

-

Yield : 70% (protected as disulfide to prevent S oxidation).

Step 5: Nucleophilic Substitution with Morpholine

Bromomethyl intermediate reacts with morpholine (2 eq.) in DMF/K₂CO₃ at 60°C:

Thiol Deprotection

Step 6: Disulfide Reduction

Tert-butyl disulfide protection (from Step 4) is reversed using tris(2-carboxyethyl)phosphine (TCEP) in pH 7 buffer:

Route 2: Thiol-First Strategy with Directed Metalation

Synthesis of 4-Bromo-3-fluorobenzenethiol

Step 1: Directed Bromination

3-Fluorobenzenethiol undergoes electrophilic bromination using Br₂/AcOH at 0°C:

Step 2: Methyl Group Installation

Suzuki-Miyaura coupling with methylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane):

Comparative Analysis of Routes

Route 1, leveraging established nitration/bromination protocols, offers higher scalability, while Route 2’s shorter sequence risks lower yields due to competing side reactions.

Critical Reaction Optimization Insights

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(morpholinomethyl)benzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Nucleophiles such as amines or alkoxides can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

Oxidation: Formation of disulfides.

Substitution: Formation of substituted benzene derivatives.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-(morpholinomethyl)benzenethiol has shown potential as a pharmacological agent due to its unique structural features that enhance interaction with biological targets. Its applications include:

- Antitumor Activity : Research indicates that compounds similar to this thiol exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.

- Tyrosine Kinase Inhibition : Similar derivatives have been explored for their ability to inhibit tyrosine kinases, critical in cancer progression .

Photoluminescence Enhancement

The compound has been utilized in the synthesis of carbon nanodots, where it enhances photoluminescence quantum yields. This property is crucial for developing advanced materials in optoelectronics and bioimaging applications.

Catalysis

3-Fluoro-4-(morpholinomethyl)benzenethiol acts as an effective catalyst in various organic reactions, particularly in:

- Sulfa-Michael Additions : The compound facilitates the addition of thiophenols to α-fluoroacrylates, leading to the formation of valuable products with good yields and selectivity .

Comparison of Structural Analogues

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Morpholinoaniline | Morpholine group on aniline | Lacks fluorine substitution |

| 3-Fluoroaniline | Fluorine at meta position | No morpholine group; simpler structure |

| 4-(Morpholinomethyl)benzenethiol | Morpholine linked directly to thiophenol | Contains thiol functionality |

| N-(2-Fluorophenyl)morpholine | Fluorine on phenyl ring | Different substitution pattern |

This table highlights the unique aspects of 3-fluoro-4-(morpholinomethyl)benzenethiol compared to its structural analogues, emphasizing its dual functionality which enhances its reactivity and potential applications.

Case Studies

- Anticancer Activity Study : A study demonstrated that derivatives similar to 3-fluoro-4-(morpholinomethyl)benzenethiol exhibited significant cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new anticancer drugs.

- Photonic Applications : Research involving carbon nanodots synthesized using this compound showed enhanced photoluminescence properties, making them suitable for applications in sensors and imaging technologies.

- Catalytic Efficiency : In recent experiments, the compound was tested as a catalyst in sulfa-Michael addition reactions, showing improved yields (up to 84%) when optimized conditions were applied, underscoring its utility in organic synthesis .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(morpholinomethyl)benzenethiol involves its interaction with biological molecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The morpholinomethyl group may enhance the compound’s solubility and facilitate its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 3-Fluoro-4-(morpholinomethyl)benzenethiol and Analogs

Substituent Effects on Physical and Chemical Properties

- Morpholinomethyl vs. Propoxymethyl: The morpholinomethyl group imparts greater polarity and hydrogen-bonding capacity compared to the propoxymethyl ether, which may enhance solubility in aqueous or polar organic solvents. However, its bulkiness could reduce packing efficiency in SAMs, as observed in benzenethiol derivatives with complex substituents .

- Trifluoromethyl vs. In contrast, the morpholinomethyl group’s tertiary amine may act as a weak electron donor .

- Thiomorpholinoaniline: The thiomorpholine substituent introduces a sulfur atom into the heterocycle, which could improve metal-binding affinity, a critical factor in catalysis or sensor applications .

Reactivity and Functional Group Variations

- Thiol (-SH) vs. Thioamide (-C(=S)NH₂): The thiol group in 3-Fluoro-4-(morpholinomethyl)benzenethiol facilitates SAM formation on gold surfaces (as seen in benzenethiols with ordered phases ), whereas the thioamide in its trifluoromethyl analog may exhibit stronger intermolecular interactions due to hydrogen bonding.

- Fluorine Position: The meta-fluorine (position 3) in all compounds enhances electrophilic substitution resistance and modulates electronic effects, but its impact varies with the para-substituent’s electronic nature (e.g., electron-donating morpholinomethyl vs. electron-withdrawing -CF₃) .

Biological Activity

3-Fluoro-4-(morpholinomethyl)benzenethiol is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Characterized by its unique structural features, including a thiol group and a morpholinomethyl moiety, this compound shows promise in various fields, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of 3-Fluoro-4-(morpholinomethyl)benzenethiol, focusing on its mechanisms of action, applications, and comparative analysis with similar compounds.

- Molecular Formula : CHFNS

- Molecular Weight : Approximately 196.22 g/mol

- Appearance : Off-white to pale beige powder

- Melting Point : 121 °C - 123 °C

The biological activity of 3-Fluoro-4-(morpholinomethyl)benzenethiol is primarily attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to significant alterations in protein function and activity. The morpholinomethyl group enhances the compound's solubility, facilitating its interaction with biological targets.

Key Mechanisms:

- Covalent Modification : The thiol group can react with various biological molecules, leading to the formation of disulfides and other derivatives.

- Substitution Reactions : The compound can participate in substitution reactions, allowing for the synthesis of substituted benzene derivatives.

- Coupling Reactions : It can also engage in coupling reactions, forming biaryl compounds that may exhibit enhanced biological properties.

Biological Activities

3-Fluoro-4-(morpholinomethyl)benzenethiol has demonstrated several promising biological activities:

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents. Its efficacy against various bacterial strains highlights its potential utility in treating infections.

Anticancer Activity

The compound has been explored for its potential in cancer therapy. Studies suggest that it may inhibit key signaling pathways involved in tumor growth and proliferation. For instance, it has been linked to the modulation of the ERK/MAPK pathway, which is crucial in many cancers .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of 3-Fluoro-4-(morpholinomethyl)benzenethiol, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Morpholinoaniline | Morpholine group on aniline | Lacks fluorine substitution |

| 3-Fluoroaniline | Fluorine at meta position | No morpholine group; simpler structure |

| 4-(Morpholinomethyl)benzenethiol | Morpholine linked directly to thiophenol | Contains thiol functionality |

| N-(2-Fluorophenyl)morpholine | Fluorine on phenyl ring | Different substitution pattern |

This table illustrates that 3-Fluoro-4-(morpholinomethyl)benzenethiol stands out due to its combination of a fluorinated aromatic system and a morpholine moiety, contributing to its unique reactivity and biological profile.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 3-Fluoro-4-(morpholinomethyl)benzenethiol in various experimental setups:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies : In vitro assays showed that treatment with 3-Fluoro-4-(morpholinomethyl)benzenethiol resulted in reduced cell viability in several cancer cell lines, indicating its potential as an anticancer agent.

- Mechanistic Insights : Further investigations revealed that the compound's interaction with specific proteins could disrupt critical signaling pathways associated with cell growth and survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-(morpholinomethyl)benzenethiol, and what purification methods ensure high yield and purity?

- Methodological Answer : A common approach involves coupling morpholine derivatives with fluorinated benzenthiol precursors. For example, boronic acid intermediates (e.g., (4-fluoro-2-formylphenyl)boronic acid) can react with morpholine under mild conditions in diethyl ether, followed by thiolation steps . Critical purification steps include vacuum evaporation to remove volatile byproducts and chromatography to isolate the thiol product. Yields >95% are achievable with strict anhydrous conditions and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing 3-Fluoro-4-(morpholinomethyl)benzenethiol?

- Methodological Answer :

- NMR : Prioritize NMR to confirm fluorine positioning (δ ≈ -110 to -120 ppm for aromatic F) and NMR to resolve morpholine methylene protons (δ 2.5–3.5 ppm).

- X-ray Crystallography : Resolves spatial arrangement of the morpholinomethyl group and thiol substituent, as demonstrated in analogous benzoxaborole derivatives .

- FT-IR : Key markers include S-H stretches (~2550 cm) and C-F vibrations (~1200 cm) .

Advanced Research Questions

Q. How can oxidative instability of the thiol group be mitigated during storage or catalytic applications?

- Methodological Answer :

- Storage : Use amber vials under nitrogen at -20°C, with stabilizers like 1,4-dithiothreitol (DTT) to inhibit disulfide formation .

- Catalytic Systems : Employ reducing agents (e.g., tris(2-carboxyethyl)phosphine, TCEP) in reaction buffers. Monitor thiol integrity via HPLC with UV detection at 260 nm .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Re-evaluate solvent effects and transition states; morpholinomethyl’s electron-donating nature may alter reaction pathways vs. nitro or chloro analogs .

- Comparative Studies : Synthesize analogs (e.g., 3-Chloro-4-fluorobenzenethiol ) to isolate substituent effects. Use kinetic isotopic effects (KIE) to probe mechanistic discrepancies .

Q. How does the morpholinomethyl group influence regioselectivity in electrophilic substitutions?

- Methodological Answer :

- Electronic Effects : Morpholinomethyl acts as a strong σ-donor, directing electrophiles to the meta position relative to the fluorine atom. Compare with 4-(trifluoromethyl)benzoyl chloride , where CF withdraws electrons, favoring para substitution.

- Steric Effects : Use X-ray data to model steric hindrance. For nitration, mixed HSO/HNO at 0°C minimizes byproducts, with regioselectivity confirmed by LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.